1-Amidino-3-(3-carboxypropyl)urea
Description
1-Amidino-3-(3-carboxypropyl)urea is a urea derivative with distinct functional groups influencing its chemical and biological behavior. The compound’s structure is defined by IUPAC nomenclature rules :
- 1-Amidino group: A strongly basic substituent (H₂N–C(=NH)–) attached to one nitrogen of the urea core.
- 3-Carboxypropyl group: A hydrophilic, acidic substituent (–(CH₂)₃–COOH) attached to the second nitrogen of the urea backbone.
- Urea core: The central –NH–C(=O)–NH– scaffold, which is common to all urea derivatives.
This amphoteric structure confers unique solubility and reactivity, distinguishing it from other urea-based compounds.
Properties
Molecular Formula |
C6H12N4O3 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
4-(diaminomethylidenecarbamoylamino)butanoic acid |
InChI |
InChI=1S/C6H12N4O3/c7-5(8)10-6(13)9-3-1-2-4(11)12/h1-3H2,(H,11,12)(H5,7,8,9,10,13) |
InChI Key |
JWHFOLCKXAISQP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNC(=O)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amidino-3-(3-carboxypropyl)urea can be synthesized through the reaction of guanidine with γ-aminobutyric acid under specific conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the formation of the amidino group. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 1-amidino-3-(3-carboxypropyl)urea involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Amidino-3-(3-carboxypropyl)urea undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives of the compound.
Substitution: The amidino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous or alcoholic medium.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Succinic acid and guanylurea.
Reduction: Reduced derivatives of 1-amidino-3-(3-carboxypropyl)urea.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-Amidino-3-(3-carboxypropyl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-amidino-3-(3-carboxypropyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes that are involved in the synthesis and metabolism of guanidino compounds.
Pathways Involved: It participates in biochemical pathways related to the metabolism of amino acids and nucleotides.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Formula | Key Functional Properties |
|---|---|---|---|
| 1-Amidino-3-(3-carboxypropyl)urea | Amidino (basic), 3-carboxypropyl (acidic) | C₆H₁₂N₄O₃ | Amphoteric, high polarity |
| 3-[3-(Dimethylamino)propyl]-1-phenylurea | Dimethylamino (basic), phenyl (hydrophobic) | C₁₂H₁₉N₃O | Lipophilic, moderate basicity |
Key Observations :
Polarity: The presence of both amidino (basic) and carboxylic acid (acidic) groups in 1-Amidino-3-(3-carboxypropyl)urea enhances its water solubility compared to the hydrophobic phenyl group in 3-[3-(Dimethylamino)propyl]-1-phenylurea.
Reactivity: The amidino group may participate in hydrogen bonding and ionic interactions, while the dimethylamino group in the latter compound is less reactive but contributes to basicity.
Biological Activity: Amphoteric compounds like 1-Amidino-3-(3-carboxypropyl)urea are more likely to interact with charged biomolecules (e.g., enzymes, nucleic acids), whereas phenyl-substituted derivatives may exhibit membrane permeability.
Table 2: Hazard Comparison
Key Observations :
- 3-[3-(Dimethylamino)propyl]-1-phenylurea: Classified under EC1272/08 and GHS/CLP regulations, with precautionary measures against dust inhalation and skin contact . Its dimethylamino group may pose mild irritancy risks.
Research Implications and Limitations
Data Gaps: Detailed toxicological and pharmacokinetic studies for 1-Amidino-3-(3-carboxypropyl)urea are lacking, unlike the partial safety data available for 3-[3-(Dimethylamino)propyl]-1-phenylurea .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
